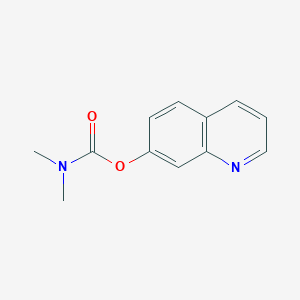![molecular formula C11H6N2O3 B11890712 Furo[2,3-b]quinoxaline-3-carboxylic acid CAS No. 80602-20-6](/img/structure/B11890712.png)
Furo[2,3-b]quinoxaline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]quinoxaline-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan ring and a quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]quinoxaline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoxaline derivatives with furan derivatives under specific conditions. For example, a cascade reaction can be employed where methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives are used as starting materials . This method is advantageous as it avoids the use of environmentally harmful reagents and can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to achieve these goals. For instance, the use of boric acid as an additive in the reaction mixture has been shown to improve the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]quinoxaline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Furo[2,3-b]quinoxaline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of furo[2,3-b]quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various receptors and enzymes also underlies its potential therapeutic effects.
Comparación Con Compuestos Similares
Furo[2,3-b]quinoxaline-3-carboxylic acid can be compared with other similar compounds such as:
Dibenzo[f,h]furo[2,3-b]quinoxaline: Known for its deep blue fluorescence and applications in OLEDs.
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: Exhibits solid-state luminescence and is used in organic electronics.
Thieno[2,3-b]quinoxaline: Similar in structure but contains a thiophene ring instead of a furan ring, used in photovoltaic materials.
These compounds share structural similarities but differ in their electronic properties and specific applications, highlighting the unique characteristics of this compound.
Propiedades
Número CAS |
80602-20-6 |
|---|---|
Fórmula molecular |
C11H6N2O3 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
furo[3,2-b]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c14-11(15)6-5-16-10-9(6)12-7-3-1-2-4-8(7)13-10/h1-5H,(H,14,15) |
Clave InChI |
FXUKNAVNQPTWQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=COC3=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)













